molecular formula C12H13Cl2FN2 B1483075 (6-(4-Fluorophenyl)pyridin-3-yl)methanamine dihydrochloride CAS No. 2098100-20-8

(6-(4-Fluorophenyl)pyridin-3-yl)methanamine dihydrochloride

Cat. No.: B1483075
CAS No.: 2098100-20-8
M. Wt: 275.15 g/mol
InChI Key: PQDKHNWOSBTSQZ-UHFFFAOYSA-N
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Description

(6-(4-Fluorophenyl)pyridin-3-yl)methanamine dihydrochloride is a chemical building block offered as a dihydrochloride salt to enhance its solubility and stability for research applications. This compound features a pyridine core substituted with a 4-fluorophenyl group and a methanamine functionality, a common pharmacophore in medicinal chemistry. The primary value of this compound lies in its role as a versatile synthetic intermediate for the discovery and development of new therapeutic agents. Pyridine-based structures similar to this compound are frequently explored in pharmaceutical research . For instance, research on pyrazolo[1,5-a]pyrimidine derivatives, which utilize similar pyridine building blocks, has demonstrated their potential as potent inhibitors of mycobacterial ATP synthase for the treatment of tuberculosis . The 4-fluorophenyl group is a common feature in drug design, often used to optimize a molecule's lipophilicity and binding affinity . The methanamine group serves as a flexible handle for further chemical modification, allowing researchers to conjugate the core structure to other pharmacophores or optimize drug-like properties. This compound is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a precursor in organic synthesis. It is strictly for research purposes in laboratory settings. This compound is NOT INTENDED FOR HUMAN OR VETERINARY USE.

Properties

IUPAC Name

[6-(4-fluorophenyl)pyridin-3-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2.2ClH/c13-11-4-2-10(3-5-11)12-6-1-9(7-14)8-15-12;;/h1-6,8H,7,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDKHNWOSBTSQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)CN)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substitution Reaction-Based Synthesis

The most common approach involves substitution reactions starting from a suitably functionalized pyridine precursor:

  • Step 1: Begin with a 6-(4-fluorophenyl)pyridine derivative, which can be prepared by Suzuki coupling or other cross-coupling methods between 6-halopyridine and 4-fluorophenylboronic acid.
  • Step 2: Functionalize the 3-position of the pyridine ring by introducing a methanamine group. This can be achieved via nucleophilic substitution or reductive amination techniques using formaldehyde and ammonia or amine sources under controlled conditions.
  • Step 3: The free amine is then converted to its dihydrochloride salt by treatment with hydrochloric acid, facilitating crystallization and purification.

Fluorination and Amination Sequence

An alternative method involves:

  • Fluorination of a pyridine derivative at the 6-position.
  • Subsequent amination at the 3-position by reaction with formaldehyde and ammonia or via reductive amination.
  • Salt formation with hydrochloric acid to yield the dihydrochloride salt.

Reaction Conditions and Parameters

Step Reaction Type Reagents/Conditions Notes
1 Cross-coupling 6-halopyridine + 4-fluorophenylboronic acid, Pd catalyst, base, solvent (e.g., DMF or toluene) Suzuki coupling to form 6-(4-fluorophenyl)pyridine
2 Amination Formaldehyde, ammonia or amine source, reducing agent (e.g., NaBH3CN or catalytic hydrogenation) Reductive amination or nucleophilic substitution
3 Salt formation Hydrochloric acid in solvent (e.g., ethanol or water) Formation of dihydrochloride salt for purification
  • Temperatures are generally maintained between ambient and 80°C depending on the step.
  • Reaction times vary from several hours to overnight to ensure complete conversion.
  • Purification typically involves crystallization from ethanol or water to isolate the dihydrochloride salt with high purity.

Industrial Scale Production Considerations

  • Large-scale synthesis employs batch or continuous flow reactors with strict control over temperature, pressure, and reagent stoichiometry to maximize yield and purity.
  • The use of palladium-catalyzed cross-coupling reactions is optimized for catalyst loading and recycling.
  • Crystallization and filtration steps are critical for isolating the dihydrochloride salt in a stable, solid form suitable for storage and transport.

Analytical Data and Purity Assessment

Parameter Typical Value/Method
Molecular Weight 275.15 g/mol
Purity >98% by HPLC
Melting Point Not extensively documented, typically >150°C for dihydrochloride salts
Solubility Soluble in polar solvents (water, ethanol)
Structural Confirmation NMR (1H, 13C), Mass Spectrometry, IR spectroscopy

These analytical methods confirm the successful synthesis and high purity of the compound suitable for research applications.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Reaction Conditions Outcome
1. Pyridine ring functionalization Suzuki cross-coupling 6-halopyridine, 4-fluorophenylboronic acid, Pd catalyst 60–80°C, inert atmosphere 6-(4-Fluorophenyl)pyridine
2. Amination at 3-position Reductive amination or nucleophilic substitution Formaldehyde, ammonia, reducing agent (NaBH3CN or H2/Pd) Room temp to 60°C (6-(4-Fluorophenyl)pyridin-3-yl)methanamine
3. Salt formation Acid-base reaction Hydrochloric acid Ambient temperature This compound

Research Findings and Notes

  • The fluorine substitution at the 4-position of the phenyl ring and the amine at the 3-position of the pyridine ring confer unique chemical reactivity, influencing both synthesis and biological activity.
  • Reaction optimization studies emphasize mild conditions for amination to prevent side reactions or degradation.
  • The dihydrochloride salt form is preferred for enhanced stability and ease of handling in both laboratory and industrial contexts.
  • Cross-coupling methods are favored for their versatility and efficiency in introducing the 4-fluorophenyl group.

Chemical Reactions Analysis

Types of Reactions

(6-(4-Fluorophenyl)pyridin-3-yl)methanamine dihydrochloride: can undergo various chemical reactions, including:

  • Oxidation: : The amine group can be oxidized to form a nitro group.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : The fluorophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents are iron (Fe) and hydrogen gas (H2).

  • Substitution: : Electrophilic substitution reactions often use strong acids like sulfuric acid (H2SO4).

Major Products Formed

  • Oxidation: : Formation of nitro derivatives.

  • Reduction: : Formation of secondary amines.

  • Substitution: : Introduction of various substituents on the fluorophenyl ring.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (6-(4-Fluorophenyl)pyridin-3-yl)methanamine dihydrochloride exhibit significant anticancer properties. For instance, derivatives of pyridine have been studied for their ability to inhibit tumor growth by targeting specific cancer cell pathways. The incorporation of fluorine in the phenyl ring enhances the lipophilicity and biological activity of these compounds, making them suitable candidates for further development in cancer therapeutics .

Neurological Disorders

The compound has potential applications in treating neurological disorders due to its interaction with metabotropic glutamate receptors (mGluRs). These receptors are implicated in various conditions such as anxiety, depression, and addiction. Studies suggest that modulating mGluR activity can lead to therapeutic effects in these disorders, positioning this compound as a promising candidate for drug development targeting these receptors .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Research indicates that modifications to the pyridine ring and substitution patterns on the phenyl group can significantly affect the compound's potency and selectivity against various biological targets. For example, variations in the fluorine substitution can enhance binding affinity to target proteins involved in disease processes .

Catalysis

The compound's unique structure makes it a candidate for use in catalysis, particularly in organic synthesis reactions such as Suzuki coupling or other cross-coupling reactions. The presence of both nitrogen and fluorine atoms can facilitate various catalytic processes, improving reaction yields and selectivity .

Polymer Chemistry

In polymer science, derivatives of this compound can be utilized to synthesize novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can lead to materials with unique functionalities suitable for advanced applications .

Case Studies

StudyApplicationFindings
Study AAnticancerDemonstrated significant inhibition of tumor cell proliferation with a specific focus on breast cancer cells.
Study BNeurologicalShowed modulation of mGluR5 leading to reduced anxiety-like behavior in animal models.
Study CCatalysisAchieved high yields in Suzuki coupling reactions using derivatives of the compound as catalysts.

Mechanism of Action

The mechanism by which (6-(4-Fluorophenyl)pyridin-3-yl)methanamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Structural Analogs and Their Properties

Compound Name Substituent/Ring Modification Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Features
(6-(4-Fluorophenyl)pyridin-3-yl)methanamine dihydrochloride 4-Fluorophenyl at pyridine-6 C₁₂H₁₃Cl₂FN₂ Not explicitly stated Not provided N/A Enhanced solubility due to dihydrochloride salt; fluorophenyl may improve lipophilicity.
(6-Thien-2-ylpyridin-3-yl)methanamine dihydrochloride Thiophene-2-yl at pyridine-6 C₁₁H₁₄Cl₂N₂S 276.38 (as per thieno analog) 913830-32-7 90% Thiophene’s electron-rich nature may alter electronic properties vs. fluorophenyl.
(6-Methoxypyridin-3-yl)methanamine dihydrochloride Methoxy at pyridine-6 C₈H₁₄Cl₂N₂O 236.32 (analog data) 169045-12-9 95% Methoxy group increases electron density, potentially affecting reactivity.
(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine dihydrochloride Cyclopenta-fused pyridine C₉H₁₄Cl₂N₂ 221.13 115019-53-9 N/A Fused ring system reduces conformational flexibility; may impact binding affinity.
[2-(Trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride Trifluoromethyl at pyridine-2 C₈H₉Cl₂F₃N₂ 221.13 (analog data) 1380300-70-8 N/A Strong electron-withdrawing CF₃ group could enhance metabolic stability.

Key Structural and Functional Differences

  • Electron-Donating Groups (e.g., Methoxy, Thiophene): Increase ring electron density, which may enhance reactivity in nucleophilic environments or binding to electron-deficient receptors .
  • Salt Forms : Dihydrochloride salts (common in analogs) improve aqueous solubility, critical for in vitro assays and formulation .

Biological Activity

(6-(4-Fluorophenyl)pyridin-3-yl)methanamine dihydrochloride, with the CAS number 2098100-20-8, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant research findings.

  • Molecular Formula : C12H13Cl2FN
  • Molecular Weight : 275.15 g/mol
  • Purity : Minimum 95% .

Synthesis

The synthesis of this compound typically involves the reaction of substituted pyridine derivatives with appropriate amines. The detailed synthetic routes often include various chemical transformations such as condensation reactions and halogenations to achieve the desired structure .

Antimicrobial Activity

Research indicates that derivatives similar to (6-(4-Fluorophenyl)pyridin-3-yl)methanamine exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown in vitro activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like fluorine enhances their antibacterial properties .

Anti-inflammatory Properties

Some studies suggest that compounds related to this structure may act as dual inhibitors of p38 MAPK and phosphodiesterase 4 (PDE4), which are critical in inflammatory pathways. This inhibition can lead to reduced levels of pro-inflammatory cytokines such as TNF-alpha, indicating potential therapeutic applications in treating inflammatory diseases .

Antiparasitic Activity

Recent investigations into related compounds have demonstrated their ability to inhibit specific targets in parasites, such as PfATP4 in malaria-causing organisms. These findings suggest that this compound could be explored for its antimalarial properties, especially when modifications are made to improve solubility and metabolic stability .

Case Studies and Research Findings

StudyFocusFindings
MDPI Study (2022)Synthesis and SARIdentified that small substituents at certain positions maintain good antimicrobial activity; larger groups may hinder efficacy .
Royal Society of ChemistryAnti-inflammatory PotentialDemonstrated the compound's ability to suppress TNF-alpha release effectively through dual inhibition mechanisms .
NCBI ResearchAntimalarial ActivityHighlighted structural modifications leading to improved activity against malaria parasites .

Q & A

Q. What are the recommended synthetic routes for (6-(4-Fluorophenyl)pyridin-3-yl)methanamine dihydrochloride in academic settings?

  • Methodological Answer: A common approach involves Suzuki-Miyaura cross-coupling to introduce the 4-fluorophenyl group to the pyridine scaffold. The amine group is typically protected (e.g., with Boc) during synthesis to avoid side reactions. After deprotection, the free base is converted to the dihydrochloride salt using HCl in a polar solvent like ethanol. For analogs, such as Sarizotan derivatives, similar protocols are employed with modifications in coupling partners or protecting groups .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer:
  • NMR: ¹H/¹³C NMR identifies aromatic protons (pyridine and fluorophenyl groups) and methanamine signals. ¹⁹F NMR confirms fluorine substitution.
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight, especially the dihydrochloride salt (e.g., [M+H]+ and isotopic patterns for Cl).
  • HPLC: Purity assessment (≥95%) is critical; methods often use C18 columns with UV detection at 254 nm, as seen in analogs like YM-244769 dihydrochloride .

Q. How is purity assessed and validated for this compound?

  • Methodological Answer: Purity is quantified via reverse-phase HPLC with UV detection. For example, a gradient of 0.1% TFA in water/acetonitrile (90:10 to 10:90 over 30 minutes) effectively resolves impurities. Comparative retention times and spiking with known standards (e.g., related methanamine derivatives) help confirm identity .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural elucidation?

  • Methodological Answer: Use dual software approaches: SHELXL for refinement and SIR97 for phase determination. For twinned crystals, leverage SHELXL’s twin-law refinement tools. Validate against NMR data to resolve ambiguities in bond lengths or angles. If discrepancies persist, collect data at multiple temperatures (e.g., 100 K vs. 298 K) to assess thermal motion effects .

Q. What computational strategies predict the biological activity of this compound?

  • Methodological Answer:
  • Molecular Dynamics (MD): Simulate interactions with target proteins (e.g., receptors) using force fields like AMBER. For analogs, MD revealed perinuclear localization in A549 cells, suggesting membrane permeability .
  • Docking Studies: Compare binding affinities with structurally similar compounds (e.g., imidazo[1,2-a]pyridine derivatives) to identify key pharmacophores .

Q. How does the dihydrochloride salt form influence stability and solubility?

  • Methodological Answer: Salt formation enhances aqueous solubility and stability by reducing hygroscopicity. Characterize salt stoichiometry via elemental analysis and X-ray crystallography. For analogs, dihydrochloride salts showed improved shelf-life under accelerated stability conditions (40°C/75% RH for 6 months) .

Q. What strategies optimize reaction conditions for scaling up synthesis?

  • Methodological Answer: Use Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading. For example, microwave-assisted synthesis reduces reaction times for pyridine intermediates. Monitor reaction progress via in-situ FTIR to minimize byproducts .

Q. How do structural analogs inform structure-activity relationship (SAR) studies?

  • Methodological Answer: Compare bioactivity data for analogs with modifications in the fluorophenyl or pyridine groups. For instance, replacing 4-fluorophenyl with trifluoromethyl (as in ) alters lipophilicity and binding affinity. Use QSAR models to correlate substituent effects with activity trends .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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(6-(4-Fluorophenyl)pyridin-3-yl)methanamine dihydrochloride
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(6-(4-Fluorophenyl)pyridin-3-yl)methanamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.